3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with a chromenone derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromenone core may also interact with various biological pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzenesulfonyl chloride
- 2-chlorobenzenesulfonyl chloride
- 4-chlorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a 3-chlorobenzenesulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-Chlorobenzenesulfonyl)-2H-chromen-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core linked to a 3-chlorobenzenesulfonyl group. This unique structure imparts distinct chemical properties that contribute to its biological activities. The sulfonyl group can interact with nucleophilic sites on proteins, potentially inhibiting their activity, while the chromenone core may engage in various biological pathways.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. This interaction can lead to the inhibition of enzymes involved in critical cellular processes. The compound has been shown to exhibit:
- Antimicrobial Activity : Demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis.
- Anticancer Properties : Exhibits cytotoxic effects on various cancer cell lines, suggesting potential for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Bacillus subtilis | 25 | Moderate |
Staphylococcus aureus | 50 | Low |
Escherichia coli | >100 | No activity |
These results indicate that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is limited.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table outlines the IC50 values observed in various cancer types:
Cancer Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 (Breast) | 15 | Effective |
A549 (Lung) | 20 | Moderate activity |
HepG2 (Liver) | 30 | Lower efficacy |
PC3 (Prostate) | 25 | Effective |
These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed insights into how modifications to the molecular structure can influence biological activity. For instance, substituents on the phenyl ring of the sulfonyl group significantly affect both antimicrobial and anticancer properties. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chromenone compounds, including this compound, showed potent inhibition against various cancer cell lines, highlighting their potential as lead compounds for drug development .
- Antimicrobial Screening : Research conducted by indicated that while many derivatives exhibited antibacterial properties, this specific compound was noted for its selective action against Gram-positive bacteria, underscoring its potential utility in treating infections caused by these pathogens.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the sulfonyl moiety plays a crucial role in binding to target enzymes, which could lead to significant therapeutic effects .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4S/c16-11-5-3-6-12(9-11)21(18,19)14-8-10-4-1-2-7-13(10)20-15(14)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKMDBGLYPQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.